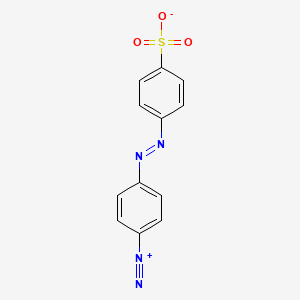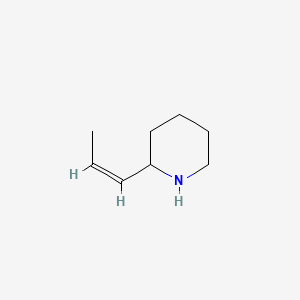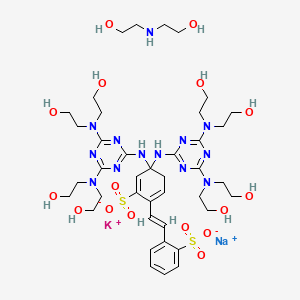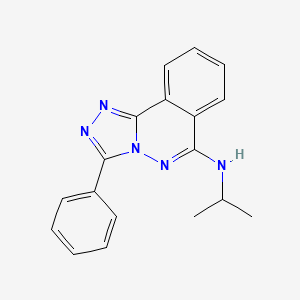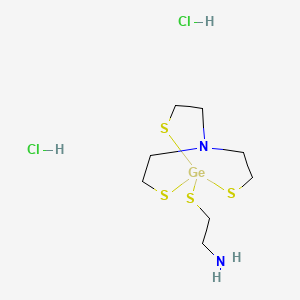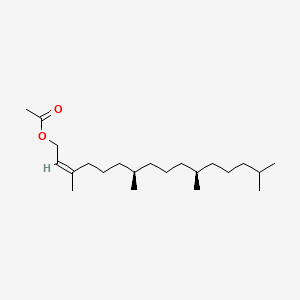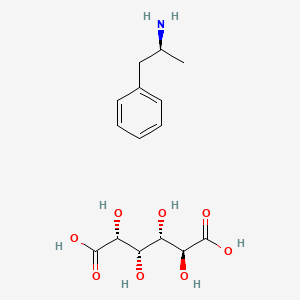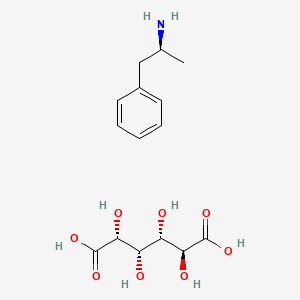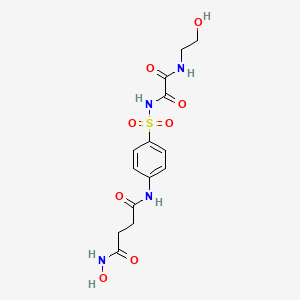
Butanediamide, N-hydroxy-N'-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes functional groups such as hydroxyl, amide, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Introduction of the sulfonyl group: This can be achieved through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide groups can produce primary or secondary amines.
Scientific Research Applications
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: It has potential as a drug candidate due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(2-hydroxyethyl)butanamide
- N-(4-aminophenyl)butanamide
- N-(4-nitrophenyl)butanamide
Uniqueness
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Properties
CAS No. |
85877-98-1 |
|---|---|
Molecular Formula |
C14H18N4O8S |
Molecular Weight |
402.38 g/mol |
IUPAC Name |
N'-hydroxy-N-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C14H18N4O8S/c19-8-7-15-13(22)14(23)18-27(25,26)10-3-1-9(2-4-10)16-11(20)5-6-12(21)17-24/h1-4,19,24H,5-8H2,(H,15,22)(H,16,20)(H,17,21)(H,18,23) |
InChI Key |
IHERKYIIZPUVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NO)S(=O)(=O)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


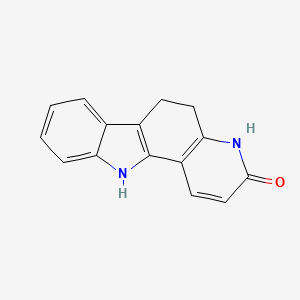
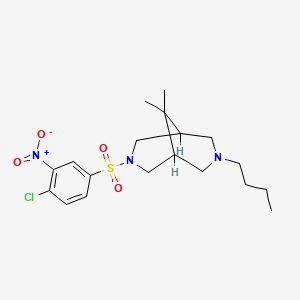

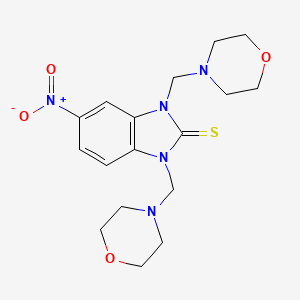
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
